molecular formula C22H21ClN4O3 B2755528 N-(2-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide CAS No. 1251679-42-1

N-(2-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide

Cat. No.: B2755528
CAS No.: 1251679-42-1
M. Wt: 424.89
InChI Key: RERFOXCFDOOGKV-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide, also known as JNJ-42756493, is a small molecule inhibitor that has gained significant attention in the field of drug discovery. This compound has been found to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

New Coronary Active Benzopyranone Derivatives

Benzopyranone derivatives, related in structure to the compound , have been utilized in human medicine for the prophylaxis and therapy of coronary heart disease. Research on these compounds, such as TVX 2656, has shown promising results in increasing blood flow through the coronary vessels in animal experiments following oral administration, indicating potential applications in coronary disease management (Jacobi et al., 1977).

Antidepressant Befol Synthesis

The synthesis and investigation of 4-Chloro-N-(3-morpholinopropyl)benzamide, known as befol, an original domestic antidepressant, demonstrate the compound's application in mental health. Befol belongs to the class of type A reversible MAO inhibitors, illustrating a significant pathway for developing antidepressant drugs (Donskaya et al., 2004).

Antimycobacterial Agents

Research into N-(pyrazin-2-yl)benzamides as retro-amide analogues of previously studied compounds with antimycobacterial activity highlights the potential for these derivatives to act against Mycobacterium tuberculosis and other clinically important strains. This research provides a foundation for developing novel antimycobacterial agents, which is crucial for combating tuberculosis and related infections (Zítko et al., 2018).

Synthesis and Antitumour Activity

The synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide and its inhibitory capacity against cancer cell lines like A549 and BGC-823 highlight the exploration of similar compounds for antitumor activities. Such studies are critical for discovering new cancer therapies (Ji et al., 2018).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c23-19-4-2-1-3-17(19)15-26-21(28)16-5-7-18(8-6-16)30-22-20(24-9-10-25-22)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERFOXCFDOOGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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